molecular formula C19H18N2O4 B2915658 1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797345-70-0

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2915658
CAS No.: 1797345-70-0
M. Wt: 338.363
InChI Key: PRUBPTXRWSTHKV-UHFFFAOYSA-N
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Description

1’-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains several functional groups, including an oxazole ring, a benzofuran ring, and a piperidine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor. The benzofuran ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization. The final step involves the formation of the spiro structure by reacting the intermediate with a piperidine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1’-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1’-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzofuran and piperidine rings may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and ditazole, which have various biological activities.

    Benzofuran Derivatives: Compounds like amiodarone and psoralen, known for their medicinal properties.

    Piperidine Derivatives: Compounds such as piperine and risperidone, used in pharmaceuticals.

Uniqueness

1’-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of oxazole, benzofuran, and piperidine rings in a single molecule offers a versatile platform for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(15-11-16(25-20-15)12-5-6-12)21-9-7-19(8-10-21)14-4-2-1-3-13(14)18(23)24-19/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBPTXRWSTHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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